beta-Estradiol 17-acetate
Description
Conceptual Framework of Estradiol (B170435) Derivatives in Experimental Biology
Estradiol derivatives are fundamental in experimental biology for dissecting the mechanisms of estrogen action. By modifying the core estradiol structure, researchers can alter properties such as binding affinity for estrogen receptors (ERα and ERβ), metabolic stability, and tissue selectivity. nih.govmdpi.com These modifications allow for the development of specific molecular probes to study estrogen signaling pathways, receptor function, and the physiological effects of estrogens in different cell types and tissues. nih.govbenthamscience.comnih.gov
Esterification of estradiol, as seen in beta-estradiol 17-acetate, is a common strategy to create prodrugs. wikipedia.org A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. nih.gov In the case of estradiol esters, they are hydrolyzed by esterases to release the active 17β-estradiol. wikipedia.org This approach can enhance the bioavailability and prolong the duration of action of estradiol in experimental settings. wikipedia.orgtaylorandfrancis.com
The conceptual framework for using estradiol derivatives involves:
Probing Receptor Interactions: Derivatives with altered structures help in mapping the ligand-binding domain of estrogen receptors and understanding the structural requirements for agonist versus antagonist activity. nih.gov
Investigating Metabolism: Studying how different derivatives are metabolized provides insight into the enzymes and pathways involved in estrogen processing and inactivation.
Achieving Targeted Effects: By modifying the estradiol molecule, researchers aim to develop compounds with tissue-selective or receptor-subtype-selective actions, which can be powerful tools for studying the specific roles of estrogens in different physiological contexts. nih.gov
Significance of this compound as a Research Probe and Prodrug Model
This compound holds particular significance in research due to its function as both a research probe and a prodrug model.
As a research probe , it is used to investigate estrogen-dependent processes. For instance, it has been employed in studies to understand the effects of estrogens on the vitality and proliferation of specific cell types, such as human brain microvascular endothelial cells (hBMECs). nih.govnih.gov In one study, the addition of 10 nM β-estradiol 17-acetate to the culture medium was found to be a critical factor in promoting the adhesion and proliferation of these cells, highlighting the protective role of estrogens on microvessels. nih.gov It has also been used in toxicological studies to assess the impact of environmental chemicals, like triclosan, on fish. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
As a prodrug model , this compound exemplifies how esterification can modify the pharmacokinetic profile of estradiol. wikipedia.org Although it is essentially inactive on its own, with a significantly lower affinity for estrogen receptors compared to estradiol, it is readily converted to the highly active 17β-estradiol in vivo. wikipedia.orgwikipedia.org This characteristic makes it a useful tool for studying the sustained effects of estrogen in long-term cell culture experiments or in animal models, as it provides a stable and continuous source of the active hormone. nih.gov
Historical Context of Estradiol Ester Research Methodologies
The exploration of estrogen esters dates back to the early 20th century, following the isolation of estrogen in 1929. rochester.edu The first commercially available estrogen ester was estradiol benzoate, introduced in 1933. wikipedia.org This marked the beginning of extensive research into modifying the estradiol molecule to improve its therapeutic properties.
Early research focused on overcoming the poor oral bioavailability and rapid metabolism of natural estradiol. drugbank.com Esterification was identified as a key method to protect the estradiol molecule from first-pass metabolism in the liver and to create a depot effect when administered via intramuscular injection, leading to a longer duration of action. wikipedia.orgtaylorandfrancis.com
Over the decades, a wide array of estradiol esters have been synthesized and studied, including estradiol valerate (B167501), cypionate, and acetate (B1210297). wikipedia.org Research methodologies evolved from simple in vivo assays measuring physiological responses in animals to more sophisticated techniques, including:
Radioligand binding assays to determine the affinity of different esters for estrogen receptors. researchgate.net
Cell-based reporter gene assays to quantify the estrogenic or antiestrogenic activity of these compounds. mdpi.com
High-performance liquid chromatography (HPLC) methods to analyze the pharmacokinetics and metabolism of estradiol esters. chemsrc.com
Molecular modeling and docking studies to predict the interaction of estradiol derivatives with estrogen receptors at the atomic level. mdpi.comnih.gov
This historical progression of research has provided a deep understanding of the structure-activity relationships of estradiol esters and has paved the way for the rational design of novel estrogenic compounds for both research and clinical applications.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1743-60-8 |
| Molecular Formula | C₂₀H₂₆O₃ |
| Molecular Weight | 314.42 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |
| Appearance | White to light yellow powder or crystal tcichemicals.com |
| Melting Point | 218.0 to 222.0 °C tcichemicals.com |
| Solubility | Soluble in chloroform (B151607) (50 mg/mL) and DMSO (62 mg/mL). sigmaaldrich.comselleckchem.com |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOQNJVHDHYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Research
Research on Esterification Pathways for Estradiol (B170435) Derivatives
The synthesis of estradiol esters, particularly at the 17-position, is a significant area of chemical research aimed at modifying the physicochemical properties of estradiol. Esterification at the 17β-hydroxyl group to form compounds like beta-estradiol 17-acetate is primarily pursued to enhance lipophilicity. This modification influences the compound's absorption and metabolic fate, effectively creating a prodrug that is hydrolyzed in the body to release the active estradiol. helsinki.fiwikipedia.org
Traditional chemical synthesis routes to achieve selective 17-esterification often face the challenge of the higher reactivity of the phenolic 3-hydroxyl group on the A-ring of the steroid. Direct acylation of estradiol with reagents like acetic anhydride (B1165640) typically results in the preferential formation of the 3-acetate ester. To circumvent this, a common strategy involves a protection-acylation-deprotection sequence. The 3-hydroxyl group is first protected, for example, as a benzyl (B1604629) ether. The free 17β-hydroxyl group is then acylated, and the protecting group is subsequently removed to yield the desired 17-ester. lookchem.com
More contemporary research has focused on developing more efficient and regioselective methods. Chemo-enzymatic strategies, in particular, have gained prominence. Lipases, a class of enzymes, have demonstrated remarkable ability to selectively catalyze the acylation of the 17-hydroxyl group under mild conditions, thus avoiding the need for complex protection and deprotection steps. Lipases from sources such as Candida antarctica (often immobilized as CALB) and Candida rugosa are frequently employed. These enzymatic reactions are typically conducted in organic solvents to shift the equilibrium towards ester synthesis rather than hydrolysis. The choice of the acyl donor is also critical; vinyl acetate (B1210297) is often used as it generates a volatile byproduct (acetaldehyde), which helps to drive the reaction to completion.
A comparative overview of these synthetic pathways is presented below.
| Acylation Method | Key Reagents/Catalysts | Primary Characteristics | Selectivity for 17-position |
| Direct Chemical Acylation | Acetic anhydride, Pyridine | Simple one-step process, but lacks regioselectivity. | Low, favors 3-position. |
| Protection-Acylation-Deprotection | Benzyl chloride, Acetic anhydride, Pd/C | Multi-step, high yielding, and highly selective. lookchem.com | High |
| Enzymatic Acylation | Lipase (e.g., CALB, Candida rugosa lipase), Vinyl acetate, Organic solvent | Highly regioselective, mild reaction conditions, environmentally benign. | Very High |
| Chemo-enzymatic Synthesis | Immobilized lipase, various acyl donors | Combines chemical steps with enzymatic catalysis for optimized processes. beilstein-journals.org | High to Very High |
Exploration of Novel Synthetic Routes for this compound
One such advanced technique is microwave-assisted synthesis. The application of microwave irradiation can dramatically accelerate reaction rates in both chemical and enzymatic transformations. This has been applied to the esterification of steroids, potentially leading to higher yields in significantly shorter time frames compared to conventional heating methods.
Flow chemistry represents another frontier in the synthesis of steroid derivatives. By conducting reactions in continuous flow reactors rather than in traditional batch vessels, chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing. This often translates to improved product yields, enhanced safety, and better scalability. The use of packed-bed reactors containing immobilized enzymes, for instance, allows for the continuous production of the desired ester with easy separation of the catalyst from the product stream. beilstein-journals.org
The use of unconventional solvent systems, such as ionic liquids, has also been explored. Ionic liquids can enhance the stability and activity of enzymes like lipases in non-aqueous media, sometimes improving the regioselectivity of the acylation reaction.
Characterization of Structural Modifications for Research Purposes
For research purposes, particularly in metabolic and receptor-binding studies, structurally modified versions of this compound are invaluable. These modifications typically involve isotopic labeling.
Isotopic labeling with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) is a key tool in pharmacokinetic studies. For example, deuterium-labeled estradiol can be synthesized and used as an internal standard for quantitative analysis by mass spectrometry. nih.gov The synthesis of C-2 and C-4 deuterium-labeled estradiol-17β has been achieved from chloromercurio derivatives in refluxing deuterated acetic acid and water. nih.gov
For studies requiring high sensitivity, such as receptor binding assays or in vivo imaging, radiolabeling with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) is employed. The synthesis of ¹⁴C-labeled 17β-estradiol has been a subject of research to facilitate biological studies. acs.org The synthesis of these labeled compounds requires specialized handling and purification techniques to manage radioactivity and ensure chemical and radiochemical purity.
The characterization of these structurally modified compounds relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise location of isotopic labels. Mass Spectrometry (MS) is used to confirm the molecular weight and isotopic enrichment, while Infrared (IR) spectroscopy helps to verify functional groups.
Comparison of Derivatization Strategies for Controlled Release Studies
This compound is itself a prodrug of estradiol, where the 17-acetate ester serves to prolong the hormone's release and activity. wikipedia.org The esterification increases the lipophilicity of the molecule, allowing it to be stored in adipose tissue after administration and then slowly hydrolyzed by esterase enzymes in the body to release active estradiol. helsinki.fiwikipedia.org
Research into controlled release has explored a variety of ester derivatives of estradiol to modulate its pharmacokinetic profile. A key finding is that the length and structure of the acyl chain at the 17-position directly influence the rate of hydrolysis and the duration of action. wikipedia.org Longer and bulkier ester groups generally lead to slower hydrolysis and a more sustained release of estradiol. wikipedia.org
This principle has led to the development of several estradiol esters for therapeutic use, each with a distinct release profile. For example, estradiol valerate (B167501) and estradiol cypionate are esters with longer carbon chains than the acetate, resulting in increased lipophilicity and a longer duration of action when administered via intramuscular injection. wikipedia.orgdrugbank.com
The table below compares different estradiol esters based on their acyl chain and the resulting impact on their release characteristics.
| Estradiol Ester | Acyl Group | Relative Lipophilicity | Relative Duration of Action (Intramuscular) |
| Estradiol Acetate | Acetyl | Moderate | Short |
| Estradiol Valerate | Valeryl | High | Intermediate |
| Estradiol Cypionate | Cyclopentylpropionyl | Very High | Long |
| Estradiol Enanthate | Heptanoyl | Very High | Long wikipedia.org |
| Estradiol Undecylate | Undecylenoyl | Extremely High | Very Long wikipedia.org |
This ability to tune the duration of action by modifying the ester group is a cornerstone of developing long-acting injectable hormone therapies.
Enzymatic and Biochemical Biotransformation Studies
Investigations into Enzymatic Hydrolysis of Beta-Estradiol 17-acetate
The primary route of activation for this compound is through enzymatic hydrolysis, a process that cleaves the acetate (B1210297) group at the C-17 position, releasing the pharmacologically active beta-estradiol.
Esterases are a broad class of enzymes responsible for the hydrolysis of ester bonds. These "nonspecific" enzymes, found in various tissues, are known to hydrolyze short-chain esters of steroid hormones, including this compound. oup.com The hydrolysis of the ester bond is a key metabolic pathway, yielding estradiol (B170435) and acetic acid. This enzymatic action is crucial for both the hormonal effects and the subsequent catabolism of the compound. oup.com While it is a reasonable assumption that these general esterases are responsible for the hydrolysis of naturally occurring steroid esters, there is evidence to suggest that the esterase that hydrolyzes estradiol 17-acetate may be distinct from the enzyme that acts on longer-chain fatty acid esters of estradiol. oup.comoup.com
Research has focused on identifying the specific enzymes and their locations responsible for the hydrolysis of this compound. Studies using in vitro models with various tissue preparations have shed light on this process. For instance, investigations with human and animal skin have shown that hydrolytic enzymes capable of metabolizing this compound to beta-estradiol are present. nih.gov In human skin, the highest concentration of these enzymes is found in the basement layer, approximately 80-120 micrometers from the surface. nih.gov In contrast, the distribution is more even throughout the upper layers of hairless dog skin. nih.gov
Further characterization in mouse plasma has identified a specific protein, Esterase 1, as being responsible for a significant portion of the phorbol-12-ester hydrolase activity. nih.gov This enzyme also demonstrates activity against a variety of other ester substrates, including the 17-beta-esters of estradiol. nih.gov In MCF-7 human breast cancer cells, which are sensitive to estrogen, esterase activity that hydrolyzes estradiol acetate has been found to increase in the presence of estradiol, with the majority of this activity located in the cytoplasmic fraction. researchgate.net
Several factors can influence the rate and extent of hydrolytic activity in in vitro experimental setups. The choice of tissue preparation is critical, as enzyme distribution varies. For example, studies have utilized rat liver microsomes as a model system to investigate steroid esterification. oup.com The presence of co-factors can also play a role; for instance, mitochondrial 2- and 4-hydroxylations of estradiol 17-sulfate were enhanced by the addition of calcium ions. ebi.ac.uk
The substrate itself and its concentration can also impact enzymatic activity. For example, the length of the ester chain can affect the rate of hydrolysis. acs.org Additionally, the presence of other steroids can competitively inhibit the esterification of estradiol, suggesting they may be substrates for the same enzyme. oup.com The pH and temperature of the incubation medium are also critical parameters, with optimal conditions varying depending on the specific enzyme being studied. nih.govresearchgate.net For instance, a 17β-estradiol degrading enzyme from Microbacterium sp. MZT7 showed the highest activity at 40°C and a pH of 9. nih.govresearchgate.net
Identification and Characterization of Specific Hydrolytic Enzymes in Biological Matrices
Comparative Biotransformation Profiles Across Animal Models (e.g., human, dog, rat, mouse)
The metabolism of this compound can vary significantly across different species. Comparative studies are essential for extrapolating data from animal models to humans.
In vitro studies on skin metabolism have revealed species-specific differences in the distribution of hydrolytic enzymes. nih.gov The total metabolic activity in the epidermis of human, hairless dog, and hairless mouse skin for the conversion of this compound to beta-estradiol was found to be 2.59, 8.03, and 0.33 x 10⁻⁴ µg/ml/µm/h, respectively. nih.gov In the whole skin layers, the activity in hairless dog and hairless mouse skin was 3.35 and 1.85 x 10⁻⁴ µg/ml/µm/h, respectively. nih.gov These findings suggest that hairless dog skin may be a suitable model for in vivo human skin metabolism, while hairless mouse skin may be a good model for in vitro studies. nih.gov
In rats, orally administered estradiol-17 beta-17-stearate showed a stronger estrogenic effect compared to estradiol-17 beta, which could be due to a slower, sustained release of estradiol by esterases. researchgate.net Mouse plasma contains Esterase 1, which hydrolyzes 17-beta-esters of estradiol. nih.gov Studies in fish species like medaka, fathead minnow, and zebrafish have also been used to compare susceptibility to estrogens, with medaka showing a higher sensitivity to 17 beta-estradiol. nih.govresearchgate.net
Interactive Data Table: Comparative Metabolic Activity in Skin
Research on Metabolic Pathways Beyond De-esterification
Following hydrolysis to beta-estradiol, the molecule undergoes further metabolic transformations. These pathways are crucial for its eventual elimination from the body and can also produce metabolites with their own biological activities.
A major metabolic pathway for estradiol is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. oup.com This process can occur at various positions on the steroid nucleus, leading to a variety of hydroxylated metabolites. The primary sites of hydroxylation are the C-2 and C-4 positions of the aromatic A-ring, forming catechol estrogens. ebi.ac.ukoup.com Other sites of hydroxylation include C-6, C-7, C-15, and C-16. ebi.ac.ukoup.comnih.gov
Studies using human liver microsomes and recombinant human CYP isoforms have identified specific enzymes involved in these reactions. CYP1A2 and CYP3A4 are major enzymes responsible for 2-hydroxylation, while CYP1B1 primarily catalyzes 4-hydroxylation. oup.com The metabolites 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026) have been shown to be even more potent inhibitors of cardiac fibroblast growth than the parent 17β-estradiol. ahajournals.org Research has also shown that estradiol 17-sulfate can be directly hydroxylated without prior cleavage of the sulfate (B86663) group, with different CYP isoforms showing varying activities for the 2- and 4-hydroxylation of the sulfated versus the free form of estradiol. ebi.ac.ukjst.go.jp
Interactive Data Table: Major Hydroxylated Metabolites of Estradiol
Conjugation Studies (Glucuronidation, Sulfation)
The biotransformation of this compound is characterized primarily by its function as a prodrug. In vivo, it undergoes rapid and extensive hydrolysis to form its pharmacologically active metabolite, beta-estradiol. fda.govdrugbank.comnih.gov This conversion is a critical first step, and consequently, the majority of conjugation studies focus on the subsequent metabolism of beta-estradiol rather than the intact ester. Systemic exposure to this compound itself is not significant following administration. fda.gov
The esterification at the 17-position effectively blocks this site from direct conjugation. Therefore, any theoretical direct conjugation of this compound would occur at the free 3-hydroxyl group. While the chemical synthesis of compounds like 17β-estradiol 17-acetate 3-β-D-glucuronide is feasible, detailed enzymatic studies focusing on the direct glucuronidation or sulfation of this compound are not extensively reported in the scientific literature. The predominant metabolic pathway involves hydrolysis followed by the conjugation of beta-estradiol.
The following sections detail the research findings on the glucuronidation and sulfation of beta-estradiol, the primary active metabolite of this compound.
Glucuronidation is a major pathway for the metabolism and elimination of beta-estradiol. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl groups of estradiol, increasing its water solubility for excretion. wikipedia.org Glucuronidation can occur at either the 3-hydroxyl or the 17-hydroxyl position, and different UGT isoforms exhibit distinct regioselectivity. nih.govoup.com
Research using human liver microsomes and recombinant UGT enzymes has identified several key isoforms involved in estradiol glucuronidation. UGT1A1 is primarily responsible for forming estradiol-3-glucuronide, while UGT2B7 preferentially catalyzes the formation of estradiol-17-glucuronide. oup.compsu.edu Other isoforms, including UGT1A3, UGT1A4, and UGT1A8, also contribute to a lesser extent. nih.govoup.com
Kinetic studies have revealed differences in how these enzymes handle beta-estradiol. For instance, UGT1A1-catalyzed estradiol-3-glucuronidation shows autoactivation kinetics (homotropic activation), where the binding of the substrate molecule enhances the enzyme's activity. psu.edu In contrast, the formation of estradiol-17-glucuronide by other UGTs, like UGT2B7, typically follows standard Michaelis-Menten kinetics. psu.edu
Table 1: Kinetic Parameters of beta-Estradiol Glucuronidation by Key Human UGT Isoforms
| UGT Isoform | Metabolite Formed | Kinetic Model | Km / S50 (µM) | Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|---|---|
| UGT1A1 | Estradiol-3-glucuronide | Hill Kinetics | 22 (S50) | - | psu.edu |
| UGT2B7 | Estradiol-17-glucuronide | Michaelis-Menten | 7 | 111 | psu.edu |
| UGT1A10 | Estradiol-3-glucuronide | Michaelis-Menten with Substrate Inhibition | 2.9 | - | nih.gov |
| UGT2A1 | Estradiol-17-glucuronide | Michaelis-Menten | 113 | - | nih.gov |
Sulfation is another critical conjugation pathway for inactivating beta-estradiol. This process is mediated by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the steroid. portlandpress.com Like glucuronidation, sulfation can occur at the 3- or 17-position of the estradiol molecule.
The primary enzyme responsible for the sulfation of beta-estradiol at physiological concentrations is estrogen sulfotransferase (SULT1E1). portlandpress.comnih.govnih.gov Other sulfotransferases, such as SULT1A1 and SULT2A1, can also sulfate estradiol. portlandpress.comresearchgate.net Studies with recombinant SULTs have shown that SULT2A1 can produce both estradiol-3-sulfate (B1217152) and estradiol-17-sulfate. researchgate.netebi.ac.uk Interestingly, the presence of other compounds, like the drug celecoxib, can alter the regioselectivity of SULT2A1, switching the major product from the 3-sulfate to the 17-sulfate form. researchgate.net
Research on different SULT1E1 genetic variants (allozymes) has demonstrated that polymorphisms can lead to significant differences in sulfating activity, which may affect the metabolism of estradiol in different individuals. nih.gov
Table 2: Sulfation of beta-Estradiol by Human SULT Isoforms
| SULT Isoform | Metabolite(s) Formed | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|---|
| SULT1E1 (Wild-type) | Estradiol-3-sulfate | 0.08 | 13.7 | nih.gov |
| SULT2A1 | Estradiol-3-sulfate | 1.52 | 493 | researchgate.net |
| SULT2A1 | Estradiol-17-sulfate | 2.95 | 56 | researchgate.net |
Advanced Analytical Methodologies for Research Applications
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for quantifying steroid hormones, including beta-estradiol 17-acetate, due to its high sensitivity and specificity. nih.govnih.gov This technique is often preferred over gas chromatography-mass spectrometry (GC-MS/MS) as it typically offers shorter analysis times per sample. nih.gov The development of a robust LC-MS/MS method involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. nih.gov Validation ensures the method is reliable for its intended research application, assessing parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ). jsbms.jp
Ultra-high-pressure liquid chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically under 2 μm) compared to traditional HPLC, operating at higher pressures. This results in significantly improved resolution, higher peak capacity, and much faster analysis times, often reducing a 15-minute run to under 5 minutes. researchgate.netnih.gov When coupled with a tandem mass spectrometer (MS/MS), UHPLC-MS/MS provides exceptional sensitivity and selectivity for analyzing complex mixtures. europa.euresearchgate.net
For the analysis of estradiol (B170435) esters, reversed-phase columns, such as C18 or Phenyl columns, are commonly used for separation. farmaciajournal.comwaters.com The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization efficiency. nih.govwaters.com The MS/MS detector is typically operated in multiple reaction-monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its isotopically labeled internal standard. plos.org This approach allows for the reliable quantification of this compound even at very low concentrations (pg/mL levels) in biological matrices. researchgate.net
Table 1: Example UHPLC-MS/MS Parameters for Estrogen Analysis This table is a composite example based on typical methodologies.
| Parameter | Setting | Purpose/Benefit |
| Chromatography System | Waters ACQUITY UPLC I-Class, Thermo UltiMate 3000 | High-pressure system for fast, high-resolution separation. nih.govwaters.com |
| Analytical Column | CORTECS Phenyl 2.7 μm, 2.1 × 50 mm | Phenyl chemistry provides alternative selectivity for aromatic compounds like estrogens. waters.com |
| Mobile Phase | A: Water with 0.05 mM Ammonium Fluoride; B: Methanol | Gradient elution separates compounds; ammonium fluoride can enhance negative ion formation. waters.com |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle columns to balance separation and ionization efficiency. nih.govmdpi.com |
| Mass Spectrometer | Sciex 5500 QTrap, Xevo TQ-XS | High-sensitivity triple quadrupole instruments for trace-level quantification. waters.commsacl.org |
| Ionization Source | Electrospray Ionization (ESI), APCI | ESI is common, especially after derivatization; APCI can also be used. farmaciajournal.complos.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring unique ion transitions. plos.org |
Estrogens and their esters often exhibit poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI), making it difficult to achieve the low detection limits required for many research applications. mdpi.comsigmaaldrich.com To overcome this, chemical derivatization is employed. This process involves reacting the analyte with a reagent to attach a chemical group that is easily ionized, thereby significantly enhancing the MS signal. mdpi.com
Dansyl chloride is a widely used derivatization reagent for estrogens. nih.govnih.gov It reacts with the phenolic hydroxyl group on the A-ring of the steroid, attaching a dansyl moiety. sigmaaldrich.comnih.gov This derivatization improves ionization efficiency and can increase sensitivity by orders of magnitude. researchgate.net The reaction is typically performed after sample extraction by incubating the dried extract with dansyl chloride solution at an elevated temperature (e.g., 60°C) for a short period. jsbms.jpnih.gov Other derivatization agents, such as 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), have also been developed to generate permanently charged molecules for even greater sensitivity. nih.govnih.gov
The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, serum, adipose tissue) and remove interfering substances like proteins and lipids that can suppress the MS signal or damage the analytical column. utoronto.camdpi.com The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE): This is a primary technique for hormone extraction from plasma or serum. farmaciajournal.com It involves mixing the aqueous sample with a water-immiscible organic solvent like a hexane/ethyl acetate (B1210297) mixture or methyl tert-butyl ether (MTBE). waters.commdpi.com The nonpolar estradiol esters partition into the organic layer, which is then separated, evaporated, and reconstituted for analysis. waters.com
Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction. Samples are loaded onto a cartridge containing a solid sorbent (e.g., C18). plos.org Interfering compounds are washed away, and the analytes of interest are then eluted with a small volume of an organic solvent. plos.org For adipose tissue, which is highly complex, SPE is a crucial step to isolate steroids from the large lipid component. nih.gov Optimization may involve testing different solvent combinations; for instance, an ethanol:ethyl acetate mixture was found to significantly improve the recovery of estrogens from tissue homogenates compared to ethyl acetate alone. nih.gov
The choice of technique and solvents is optimized to maximize analyte recovery and minimize matrix effects, which are signal suppression or enhancement caused by co-eluting compounds from the sample. researchgate.net
Derivatization Strategies for Enhanced Detection in Research Samples (e.g., Dansyl Chloride)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Research
Gas chromatography-mass spectrometry, particularly GC-MS/MS, is a highly specific and sensitive method for the analysis of steroid esters. nih.govtandfonline.com While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS/MS remains a powerful confirmatory method. rsc.org Before analysis by GC, volatile derivatives of the steroids must be created, as the original compounds are not sufficiently volatile for this technique. nih.gov
A common derivatization strategy is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov For example, estradiol released from its esters by hydrolysis can be derivatized to form a di-TMS ether for GC-MS analysis. nih.gov Another approach involves derivatization with reagents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl), which is suitable for detection using negative chemical ionization (NCI), a very sensitive technique. tandfonline.com Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase before being detected by the mass spectrometer. unito.it GC-MS has been successfully used to measure estradiol esters in fatty tissues, blood, and injection sites in animal models. nih.govrsc.org
Table 2: Comparison of Key Features: LC-MS/MS vs. GC-MS/MS for Estradiol Ester Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Analyte State | Analyzed in liquid phase | Must be volatile; requires derivatization to increase volatility. nih.gov |
| Typical Derivatization | Optional, but often used to enhance ionization (e.g., dansylation). nih.gov | Mandatory (e.g., silylation, PFBCl). nih.govtandfonline.com |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase based on boiling point. |
| Sample Throughput | Generally higher; shorter run times are common with UHPLC. nih.gov | Can be lower due to longer run times and more complex sample prep. rsc.org |
| Primary Application | Gold standard for high-throughput quantification in clinical research. nih.gov | Powerful confirmatory method, excellent for structural elucidation. rsc.org |
Immunoassay Methodologies for Research Sample Analysis
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used methods for quantifying hormones like estradiol. medimabs.comd-nb.info These assays are based on the highly specific binding between an antibody and its target antigen. researchgate.net The competitive ELISA is a common format for small molecules like steroids. fn-test.com
In a competitive ELISA for estradiol, a microplate is coated with antibodies specific to estradiol. medimabs.com The sample containing an unknown amount of estradiol is added to the wells along with a fixed amount of enzyme-labeled estradiol (the conjugate). medimabs.com The unlabeled estradiol from the sample and the enzyme-labeled estradiol compete for the limited number of antibody binding sites. fn-test.com After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which reacts with the bound enzyme to produce a measurable color change. medimabs.com The intensity of the color is inversely proportional to the concentration of estradiol in the original sample: a higher concentration of estradiol in the sample results in less bound enzyme and therefore a weaker color signal. medimabs.com
While immunoassays are cost-effective and suitable for screening large numbers of samples, they can sometimes lack the specificity of mass spectrometry-based methods. nih.gov Antibodies may exhibit cross-reactivity with structurally similar metabolites, which can lead to an overestimation of the true concentration, a problem that is particularly significant at low analyte levels. nih.gov Therefore, results are often confirmed using a reference method like LC-MS/MS or GC-MS/MS. nih.gov
Methodological Research on Quantification of this compound and its Metabolites in Experimental Models
Research into the function and fate of this compound requires robust methods to measure it and its various metabolites in experimental models. These metabolites can include free 17β-estradiol, estrone (B1671321), and various hydroxylated and conjugated forms. nih.govnih.gov Studies in animal models often involve analyzing a range of biological tissues and fluids, such as plasma, fat, muscle, liver, and urine, to understand the distribution and metabolism of the parent compound. nih.govnih.gov
A comprehensive analytical approach often involves a multi-step extraction procedure designed to separate different classes of metabolites. For example, a protocol might separate free estrogens from their fatty acid esters and from more polar glucuronide or sulfate (B86663) conjugates. nih.gov This allows researchers to quantify not just the parent ester but also the products of its enzymatic hydrolysis and subsequent metabolism. nih.govwku.edu The development of these methods utilizes internal standards, often deuterated or ¹³C-labeled versions of the analytes, to ensure accurate quantification across the complex extraction and analysis process. nih.govnih.gov Such methodological research has demonstrated that fatty tissues can sequester large amounts of estradiol esters, which may act as a protected store of preformed hormone. nih.gov The analysis of urine in hamster models has been used to identify specific metabolites and DNA adducts, providing insight into the compound's metabolic pathways. oup.com
Pharmacokinetic and Metabolic Research in Preclinical Models
Studies on Systemic Disposition and Clearance in Animal Models
The systemic disposition and clearance of estradiol (B170435) and its esters have been investigated in several animal models. The clearance of C-17 fatty acid esters of estradiol from the blood is relatively rapid and comparable to that of the parent compound, estradiol (E2). nih.gov This rapid clearance, despite a slow rate of metabolism for longer-chain esters, suggests the involvement of an active process in their cellular uptake. nih.gov
In a study involving female Wistar rats, the total clearance of estradiol administered intravenously was determined to be 154 ml/min per kg of body weight. inchem.org Further research in wild-type C57BL/6 mice compared the systemic clearance of 17-β-estradiol delivered in different formulations. The area under the curve (AUC), an indicator of total drug exposure, was significantly higher when delivered via a CREKA-peptide-modified nanoemulsion system compared to a standard solution, indicating slower clearance with the specialized delivery system. researchgate.netnih.gov
While specific clearance rates for beta-estradiol 17-acetate are not extensively detailed, its rapid hydrolysis to estradiol suggests that its disposition is closely linked to that of estradiol itself. The synthetic short-chain ester, this compound, behaves similarly to estradiol in its systemic partitioning. nih.gov
Table 1: Systemic Clearance and Exposure of Estradiol in Animal Models
| Compound | Animal Model | Administration Route | Clearance/Exposure Parameter | Value | Reference |
|---|---|---|---|---|---|
| Estradiol | Wistar Rat | Intravenous | Total Clearance | 154 ml/min/kg bw | inchem.org |
| 17-β-Estradiol | C57BL/6 Mice | Systemic (Solution) | AUClast in plasma | 44.9 ± 1.24 min*%/injected dose/ml | researchgate.net |
| 17-β-Estradiol | C57BL/6 Mice | Systemic (Cationic Nanoemulsion) | AUClast in plasma | 20.2 ± 1.86 min*%/injected dose/ml | researchgate.net |
| 17-β-Estradiol | C57BL/6 Mice | Systemic (CREKA-Peptide-Modified Nanoemulsion) | AUClast in plasma | 263.89 ± 21.81 min*%/injected dose/ml | researchgate.net |
Tissue Distribution and Accumulation Research (e.g., liver, kidney, brain)
The distribution of estradiol, the active metabolite of this compound, has been quantified in various tissues in preclinical models. In female Wistar rats, tissue concentrations of estradiol were consistently higher than plasma concentrations at all observed time points following both intravenous and intragastric administration. inchem.org Notably, the concentration of estradiol in the liver was found to be 20 times higher after intragastric administration compared to intravenous administration when evaluated at equivalent plasma concentrations, highlighting a significant first-pass effect in the liver. inchem.org Negligible differences were observed in the estradiol concentrations of other tissues such as the heart and brain between the two administration routes. inchem.org
Studies in mice using nanoemulsion delivery systems for 17-β-estradiol demonstrated significant accumulation in the heart, aorta, liver, and kidney. researchgate.netnih.gov The use of a CREKA-peptide-modified nanoemulsion resulted in higher accumulation in these tissues compared to a cationic nanoemulsion or a simple solution form. researchgate.netnih.gov
Research on the distribution of enzymes responsible for metabolizing this compound has been conducted in the skin of various animal models, including hairless dogs, rats, and hairless mice, indicating that the skin is a site of metabolic activity. nih.gov Furthermore, studies on the metabolism of estradiol 17-sulfate in rats have shown that the liver and kidneys possess the highest 2- and 4-hydroxylase activities, which are key enzymes in estrogen metabolism. ebi.ac.uk The brain also exhibits these metabolic activities, albeit at lower levels. ebi.ac.uk
Table 2: Tissue Distribution Characteristics of Estradiol in Rats
| Tissue | Observation | Animal Model | Reference |
|---|---|---|---|
| Liver | Concentration was 20-fold higher after intragastric vs. intravenous administration. | Wistar Rat | inchem.org |
| Heart, Brain | Negligible difference in concentration between intragastric and intravenous routes. | Wistar Rat | inchem.org |
| All Tissues Studied | Estradiol concentrations were higher than in plasma at all times. | Wistar Rat | inchem.org |
| Liver, Kidney | Highest 2- and 4-hydroxylase activities for estradiol 17-sulfate. | Rat | ebi.ac.uk |
Bioavailability Studies in Relation to Esterification in Animal Models
Esterification is a common strategy to modify the physicochemical properties of a drug, which can influence its bioavailability. However, studies in animal models suggest that for estradiol, esterification at the 17-position does not uniformly enhance oral bioavailability.
A study in rats specifically examined the oral bioavailability of 17β-estradiol and several of its ester prodrugs, including the 17-acetate. The systemic bioavailability of the parent 17β-estradiol after oral administration was found to be 4.3%. capes.gov.br For the various esters studied, the bioavailability ranged from 1.0% to 7.6%. capes.gov.br This finding indicates that in the rat model, these esters, including the acetate (B1210297), were not able to substantially shield the parent drug from extensive first-pass metabolism. capes.gov.br
In Wistar rats, the absolute bioavailability of estradiol after an intragastric dose was measured at 8.3%. inchem.org The low oral bioavailability of estradiol is primarily attributed to significant first-pass metabolism in the gut and liver. wikipedia.org Esterification is often employed to improve lipophilicity, which can enhance absorption and sustain release from injections. drugbank.com Following absorption, these esters are designed to be rapidly cleaved by esterases found in tissues like the liver and intestinal mucosa, as well as in the blood, to release the active estradiol. drugbank.comfda.gov
Investigations of Metabolism Kinetics and Half-lives in Biological Systems
The metabolism of this compound is characterized by the rapid cleavage of its acetate group to yield 17β-estradiol. In vitro studies using human serum demonstrated that this hydrolysis is extremely fast, with a calculated half-life of just 28 seconds. fda.gov This indicates that once in the systemic circulation, this compound is quickly converted to its active parent compound. fda.gov
The half-life of estradiol itself can vary significantly depending on the route of administration and the formulation used. drugbank.com For instance, a study in rats investigated 17β-estradiol-bisphosphonate conjugates and found that the choice of linker between the two molecules significantly impacted the serum half-life of the released 17β-estradiol. nih.gov A conjugate with a low-cleavage linker doubled the serum half-life to 3.78 hours, while a high-cleavage conjugate increased it approximately fourfold to 8.36 hours, compared to free 17β-estradiol. nih.gov
The metabolism of estradiol is extensive and primarily occurs via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP1A2. drugbank.com The metabolites, including estrone (B1671321) and various hydroxylated forms, are then conjugated with sulfate (B86663) or glucuronide and excreted in the urine. drugbank.com this compound is itself considered a metabolite of estradiol. medchemexpress.com
Table 4: Half-life Data for Estradiol and its Acetate Ester
| Compound | System/Model | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | Human Serum (in vitro) | Hydrolysis Half-life | 28 seconds | fda.gov |
| 17β-Estradiol (released from low-cleavage conjugate) | Rat Serum (in vivo) | Serum Half-life | 3.78 hours | nih.gov |
| 17β-Estradiol (released from high-cleavage conjugate) | Rat Serum (in vivo) | Serum Half-life | 8.36 hours | nih.gov |
| Estradiol Valerate (B167501) | Postmenopausal Women (Oral) | Terminal Elimination Half-life | 16.9 ± 6.0 hours | drugbank.comnih.gov |
| Estradiol | Postmenopausal Women (Intravenous) | Elimination Half-life | 27.45 ± 5.65 minutes | drugbank.com |
Molecular and Cellular Mechanistic Investigations Mediated by Beta Estradiol 17 Acetate Conversion
Research on Estrogen Receptor (ERα, ERβ) Interactions and Binding Affinity
Beta-estradiol 17-acetate itself is considered essentially inactive, with studies on similar estradiol (B170435) esters showing minimal direct affinity for estrogen receptors (ERs). wikipedia.org The biological activity observed is attributed to its rapid hydrolysis into 17β-estradiol (E2) by esterases. wikipedia.org E2 binds with high affinity to both major estrogen receptor subtypes, ERα and ERβ. oup.comahajournals.org
Research indicates that the substitution of a lipophilic group like acetate (B1210297) at the C17β position does not significantly impair the binding affinity for either ERα or ERβ once converted to E2. oup.com Both ERα and ERβ can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ) upon ligand binding. oup.com These dimerized receptors then bind to estrogen response elements (EREs) on DNA to regulate gene transcription. oup.comahajournals.org While both receptors bind E2 with similar high affinity, they differ in their functional domains, which can lead to tissue-specific effects. ahajournals.org For instance, the transcriptional activity of ERα and ERβ can vary depending on the cellular context and receptor concentration. ahajournals.org
| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) | Reference |
| Estradiol (E2) | ERα | 100 | wikipedia.org |
| ERβ | 100 | wikipedia.org | |
| Estradiol 17β-acetate | ERα | 31-45 | wikipedia.org |
| ERβ | 24 | wikipedia.org | |
| Estrone (B1671321) (E1) | ERα | 28 | nih.gov |
| ERβ | 5 | nih.gov | |
| Ethinylestradiol (EE2) | ERα | 166 | nih.gov |
| ERβ | 89 | nih.gov |
This table presents the relative binding affinity (RBA) of various estrogens to ERα and ERβ, with estradiol set as the 100% reference. The data for estradiol 17β-acetate reflects its potency after likely conversion to estradiol.
Exploration of G-Protein Coupled Estrogen Receptor (GPR30) Activation
In addition to nuclear estrogen receptors, beta-estradiol (following conversion from its acetate form) can initiate rapid, non-genomic signaling through the G-protein coupled estrogen receptor 30 (GPR30), also known as GPER. plos.orgjneurosci.org GPR30 is a seven-transmembrane receptor that has been localized to the plasma membrane. oup.comoup.com
Activation of GPR30 by E2 can trigger a variety of downstream signaling events. plos.orgoup.com Studies have shown that GPR30 stimulation leads to the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium. plos.orgoup.com This activation can occur independently of nuclear ERs and is responsible for rapid cellular responses that are too quick to be mediated by gene transcription. plos.orgjneurosci.org For example, in certain cancer cells, both estradiol and the GPR30-specific agonist G1 can trigger the phosphorylation of downstream kinases, demonstrating the functional role of this receptor in mediating estrogenic signals. plos.org Furthermore, research indicates that GPR30 activation can be involved in the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), leading to a broader signaling network. plos.orgmdpi.com
Investigation of Intracellular Signal Transduction Cascades
The conversion of this compound to beta-estradiol initiates a multitude of intracellular signaling pathways that are crucial for mediating the diverse physiological effects of estrogens. These rapid, non-genomic actions are typically initiated at the plasma membrane and involve the activation of various kinases and second messengers. imrpress.com
The phosphatidylinositol-3-OH kinase (PI3K)/Akt pathway is a key signaling cascade modulated by beta-estradiol. nih.gov E2 has been shown to activate the PI3K/Akt pathway in an ERα-dependent manner in breast cancer cells. nih.gov This activation involves the binding of the ER to the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequent phosphorylation and activation of Akt. nih.gov This pathway is implicated in cell proliferation and survival. nih.govresearchgate.net Furthermore, GPR30 activation by E2 can also stimulate the PI3K/Akt pathway, sometimes as part of a larger cascade involving EGFR and Src kinase. mdpi.comspandidos-publications.com
The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical target of beta-estradiol signaling. molbiolcell.orgmolbiolcell.org E2 can rapidly activate the ERK/MAPK pathway in various cell types, including liver cells, neurons, and breast cancer cells. molbiolcell.orgnih.govresearchgate.net This activation is often initiated by membrane-associated estrogen receptors and can occur within minutes of hormone exposure. molbiolcell.orgnih.gov The activation of ERK/MAPK can be independent of, or cross-talk with, other pathways like the PKC pathway. molbiolcell.orgmolbiolcell.org This signaling cascade plays a role in regulating cell cycle progression, DNA synthesis, and synaptic plasticity. molbiolcell.orgpnas.org Studies using membrane-impermeable E2 conjugates have confirmed that these rapid effects are initiated at the cell surface. nih.gov
Beta-estradiol can rapidly influence intracellular second messenger levels, including cyclic AMP (cAMP) and calcium (Ca2+). plos.orgnih.gov Activation of GPR30 is known to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP concentrations. plos.orgoup.com E2 has also been shown to mobilize calcium from intracellular stores, such as the endoplasmic reticulum. nih.govnih.gov This mobilization can be dependent on ERs and involve the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3). molbiolcell.orgresearchgate.net The rise in intracellular calcium can then trigger a host of downstream events, including the activation of calcium-dependent kinases and other signaling proteins. nih.gov In some cell types, the E2-induced calcium release is dependent on the ryanodine (B192298) receptor and involves a complex signaling cascade including PKC, PKA, and Erk 1/2. nih.gov
The non-receptor tyrosine kinase Src plays a pivotal role in mediating the non-genomic effects of beta-estradiol. ashpublications.orgnih.gov E2 can induce the rapid activation of Src kinase, which can then associate with engaged estrogen receptors at the cell membrane. ashpublications.orgoup.com Activated Src can initiate a cascade of downstream signaling events, including the activation of the MAPK pathway and the phosphorylation of other kinases like Pyk2. ashpublications.orgnih.gov In human platelets, E2-dependent activation of Src is mediated by ERβ and is crucial for modulating platelet function. nih.gov The involvement of Src has been demonstrated in various E2-mediated processes, including the regulation of NMDA receptor function and long-term potentiation in the hippocampus. pnas.org Inhibition of Src family kinases has been shown to block several of E2's rapid signaling effects, highlighting its importance as an upstream mediator. oup.com
cAMP and Calcium Mobilization Pathways
Cellular Responses in In Vitro Models
In vitro studies provide direct evidence of the cellular responses to this compound and its active form, 17β-estradiol. These responses include significant effects on cell adhesion, proliferation, and fundamental metabolic processes like mitochondrial bioenergetics.
Endothelial Cells: this compound has been identified as a critical factor for promoting the viability of human brain microvascular endothelial cells (hBMECs) in culture. nih.govnih.gov Its addition to the culture medium is essential for promoting both adhesion and proliferation of these cells, particularly those derived from female donors. nih.govresearchgate.net This effect is attributed to the anti-apoptotic properties of its active form, 17β-estradiol, which appears to improve the interaction between the endothelial cells and the substrate. nih.govresearchgate.net Studies also show that 17β-estradiol promotes the proliferation of human umbilical vein endothelial cells (HUVEC) and human coronary artery endothelial cells (HCAEC) through a mechanism that is dependent on estrogen receptors. ahajournals.org
Stem Cells: Estrogen also plays a significant role in regulating the proliferation of various stem cell populations.
Bone Marrow Mesenchymal Stem Cells (MSCs): Treatment with 17β-estradiol significantly increases the proliferation of human MSCs in vitro. nih.gov This effect is observed in MSCs from both male and female donors, though the effective concentration range may differ. nih.gov In canine MSCs, E2 supplementation promotes proliferation by up-regulating genes like PCNA and CCND1. bibliotekanauki.pl
Human Endometrial Stem Cells (hEnSCs): Estradiol can up-regulate the expression of neural markers in hEnSCs and promote their differentiation towards a neural lineage, highlighting its role in directing stem cell fate. medchemexpress.eu
Table 2: Effects of this compound/17β-Estradiol on Cell Adhesion and Proliferation
| Cell Type | Compound | Observed Effect | Key Findings | Citation |
|---|---|---|---|---|
| Human Brain Microvascular Endothelial Cells (hBMECs) | This compound | Promotes Adhesion & Proliferation | Essential discriminating factor for viability, especially for female-derived and post-thaw cells. | nih.govnih.gov |
| Human Coronary Artery Endothelial Cells (HCAECs) | 17β-estradiol | Promotes Proliferation | Effect is inhibited by a specific ER antagonist, indicating an ER-dependent mechanism. | ahajournals.org |
| Human Bone Marrow Mesenchymal Stem Cells (MSCs) | 17β-estradiol | Increases Proliferation | Significantly increases cell proliferation at concentrations of 10⁻⁸ and 10⁻¹⁰ M. | nih.gov |
| Canine Bone Marrow Mesenchymal Stem Cells (cBMSCs) | 17β-estradiol | Promotes Proliferation | Optimal concentration of 10⁻¹¹ M upregulates pro-proliferative genes (PCNA, CCND1). | bibliotekanauki.pl |
Estrogen exerts significant influence over mitochondrial function, a critical aspect of cellular bioenergetics. Both ERα and ERβ are found within the mitochondria of cells, suggesting a direct role in regulating organelle structure and function. frontiersin.orgnih.gov
In general, 17β-estradiol is considered protective of mitochondrial function. It helps maintain oxidative phosphorylation (OXPHOS) under stress conditions, which explains some of its neuroprotective and cardioprotective effects. nih.gov For instance, E2 can attenuate H2O2-induced apoptosis in endothelial cells by preventing mitochondrial condensation and the release of cytochrome c, a key step in the intrinsic apoptotic pathway. physiology.org In ovariectomized rats, E2 replacement enhances brain mitochondrial energy-transducing capacity. oup.comresearchgate.net This positive regulation can be antagonized by certain synthetic progestins like medroxyprogesterone (B1676146) acetate, which diminishes mitochondrial protein levels and respiratory capacity. oup.com
However, the effect of E2 on mitochondrial bioenergetics can be context-dependent. In cervical cancer cells, E2 treatment led to modified mitochondrial permeability and was associated with an increase in glucose consumption and lactic acid production—hallmarks of the Warburg effect. nih.gov This suggests that in cancer cells, E2 may promote a metabolic shift towards glycolysis, which favors metabolic adaptation and survival of the tumor cells. nih.gov This shift is associated with the differential expression of genes involved in the mitochondrial electron transport chain, oxidative phosphorylation, and glycolysis. nih.gov
Regulation of Cellular Differentiation Processes
Following its conversion to 17β-estradiol, this compound plays a significant role in directing the differentiation of various cell types. Research indicates that E2 can influence the development of bone-forming cells, such as osteoblasts and mesenchymal progenitor cells, through pathways like bone morphogenetic proteins (BMPs) and Wnt/β-catenin signaling. mdpi.com The activation of the Wnt/β-catenin pathway is linked to the transcription of alkaline phosphatase (ALP) mRNA, a key marker of osteogenic differentiation. mdpi.com
In the context of the immune system, studies have shown that estrogen can suppress the production of new B lymphocytes in the bone marrow. ashpublications.org This effect is observed through the influence on undifferentiated precursors and Ig gene rearrangements. ashpublications.org Specifically, treatment with 17-β estradiol has been found to reduce the population of CD45R+ B-cell precursors and IL-7 responding cells. ashpublications.org
Furthermore, in the context of macrophage activation, the differentiation of THP-1 cells into a macrophage-like phenotype is a prerequisite for the cellular response to estrogen. nih.gov This suggests that the differentiation state of a cell is a critical determinant of its sensitivity and response to estrogen signaling.
Modulation of Fibroblast Growth and Extracellular Matrix Synthesis
This compound, through its conversion to 17β-estradiol, exerts significant control over fibroblast activity and the synthesis of the extracellular matrix (ECM). In dermal fibroblasts, E2 has been shown to increase the expression of fibronectin, a key component of the ECM. d-nb.info This effect is mediated through estrogen receptor (ER) signaling, specifically involving ERα, and downstream pathways such as p38 mitogen-activated protein kinase (MAPK). d-nb.info
In cardiac fibroblasts, 17β-estradiol and its metabolites have been found to inhibit fibroblast growth induced by fetal calf serum (FCS). ahajournals.org This includes the inhibition of DNA synthesis and collagen synthesis in a concentration-dependent manner. ahajournals.org Notably, the metabolites 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026) were more potent inhibitors than 17β-estradiol itself. ahajournals.org
Topical application of 17β-estradiol in aged human skin has been demonstrated to increase the synthesis of ECM proteins. nih.gov This is achieved by stimulating the transforming growth factor-beta (TGF-β) signaling pathway, leading to increased expression of type I procollagen. nih.gov Additionally, E2 treatment reduces the levels of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation, and increases the expression of tropoelastin and fibrillin-1, which are essential for elastic fiber formation. nih.gov
The table below summarizes the effects of 17β-estradiol on fibroblast activity and ECM synthesis.
| Cell Type | Effect of 17β-Estradiol | Key Mediators |
| Dermal Fibroblasts | Increased fibronectin expression | ERα, p38 MAPK |
| Cardiac Fibroblasts | Inhibition of FCS-induced growth, DNA synthesis, and collagen synthesis | - |
| Human Skin (in vivo) | Increased type I procollagen, tropoelastin, and fibrillin-1 synthesis; Decreased MMP-1 levels | TGF-β signaling |
Biological Effects in Animal Models (Mechanistic Focus)
Animal models have been instrumental in elucidating the in vivo mechanisms of action of this compound following its conversion to 17β-estradiol.
In murine models of atherosclerosis, such as apolipoprotein E-deficient (apoE-/-) mice, 17β-estradiol has demonstrated significant atheroprotective effects. nih.govoup.comnih.gov Administration of E2 to ovariectomized apoE-/- mice resulted in a dramatic reduction in the size and histological complexity of atherosclerotic lesions. nih.gov This protective effect appears to be largely mediated through estrogen receptor alpha (ERα). nih.gov
One of the proposed mechanisms for this atheroprotection is the modulation of vascular cell adhesion molecules. Studies have shown that E2 treatment leads to a decrease in the endothelial expression of vascular cell adhesion molecule-1 (VCAM-1) at lesion-prone sites. nih.gov However, the atheroprotective effect of estrogen was not found to be dependent on P-selectin or intercellular adhesion molecule-1 (ICAM-1). nih.gov
While E2 can favorably alter the lipid profile, the extent of its atheroprotective effect is greater than what can be explained by changes in lipid levels alone, suggesting a direct action on the vascular wall. nih.govahajournals.org The table below details the reduction in fatty streak development in different genotypes of apoE-deficient mice treated with E2.
| Mouse Genotype | Reduction in Fatty Streak Development with E2 |
| apoE(-/-) | -70.0% |
| apoE(-/-) P-selectin(-/-) | -77.4% |
| apoE(-/-) ICAM-1(-/-) | -77.1% |
The neuroprotective properties of 17β-estradiol are well-documented and are mediated through both receptor-dependent and independent mechanisms. nih.gov In animal models, E2 has been shown to provide neuroprotection against various forms of brain injury. nih.govfrontiersin.org
A key aspect of its neuroprotective action is its ability to be selectively delivered to the brain. Prodrugs like 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) are designed to convert to E2 specifically in the brain, thereby minimizing peripheral side effects. nih.gov This targeted delivery has been shown to rescue visual function and activate neuroprotective protein networks after optic nerve crush in a rat model. mdpi.com
Estrogen's neuroprotective effects are also linked to the modulation of neuroinflammation. For instance, in models of spinal cord injury-induced neuropathic pain, 17β-estradiol has been shown to attenuate pain by inhibiting the activation of microglia and astrocytes. researchgate.net
In vivo studies have highlighted the profound effects of 17β-estradiol on vascular and endothelial cells. E2 promotes vascular health by stimulating the production of nitric oxide (NO), a potent vasodilator, and by inhibiting the expression of adhesion molecules that contribute to inflammation and atherosclerosis. oup.comfrontiersin.org
The addition of 10 nM this compound to the culture medium of human brain microvascular endothelial cells (hBMECs) has been shown to be crucial for promoting their adhesion and proliferation, underscoring the protective role of estrogens on microvessels. nih.gov This effect was particularly critical for hBMECs derived from female donors. nih.gov
Furthermore, 17β-estradiol has been shown to inhibit apoptosis in cultured endothelial cells. researchgate.net This anti-apoptotic effect may be mediated by improving the interaction of endothelial cells with the substratum and increasing the tyrosine phosphorylation of focal adhesion kinase. researchgate.net
Research into the role of 17β-estradiol in pain signaling has revealed complex, modulatory effects. In rat models, E2 has been found to rapidly inhibit pain induced by an agonist of P2X1 and P2X3 receptors, which are involved in peripheral pain transduction. oup.comresearchgate.net This inhibitory effect is mediated through both estrogen receptor alpha (ERα) and G protein-coupled receptor 30 (GPR30). oup.comresearchgate.net
The signaling cascade downstream of ERα and GPR30 activation appears to involve the intracellular cAMP-PKA-ERK1/2 pathway. oup.comresearchgate.net The ERK1/2 inhibitor U0126 was able to reverse the inhibitory effect of E2 on induced pain. researchgate.net
Conversely, in other contexts, estrogens can enhance nociception. For example, in trigeminal ganglia, 17β-estradiol can indirectly increase pain sensitivity by stimulating the expression of prolactin, which in turn increases the phosphorylation of the nociceptor transducer transient receptor potential vanilloid receptor 1 (TRPV1). nih.gov However, direct application of E2 to dorsal root ganglion sensory neurons has been shown to reduce TRPV1 activation by capsaicin. nih.gov
Comparative Research and Structure Activity Relationship Studies of Estradiol Esters
Comparative Analysis of Biological Activities Across Different Estradiol (B170435) Esters
Estradiol esters, including beta-estradiol 17-acetate, are primarily prodrugs of estradiol. wikipedia.orgiiab.me They are essentially inactive in their esterified form and must undergo enzymatic hydrolysis to release the parent hormone, 17β-estradiol, to exert their biological effects. nih.gov The primary biological difference among these esters lies in their pharmacokinetic profiles, which are dictated by the nature of the ester moiety. Esterification increases the lipophilicity of estradiol, which enhances its absorption and allows for the formation of a depot in muscle and fat when administered via injection, leading to a prolonged duration of action. wikipedia.orgiiab.me
The biological activity of an estradiol ester is therefore a function of its rate of hydrolysis back to estradiol. Esters with shorter side chains, such as acetate (B1210297), are generally hydrolyzed more rapidly than those with longer chains, like valerate (B167501) or cypionate. nih.gov The C-17 fatty acid esters of estradiol are considered a unique class of nonpolar metabolites that act as potent, long-acting estrogens, representing the natural counterparts to the synthetically developed esters used in therapy. nih.gov For instance, a study comparing the uterotropic response of various esters found that E2-17-stearate produced a more sustained and greater response compared to unesterified estradiol. nih.gov In contrast, ionic conjugates like estradiol-17-glucuronide and estradiol-17-sulfate showed no significant uterotropic response. nih.gov While this compound itself was not marketed for clinical use, its properties are informative. wikipedia.org Its activity is comparable to other short-chain esters, which provide a more rapid onset but shorter duration of action than long-chain fatty acid esters. nih.gov
Relative Estrogenic Potency (REP) was determined via in-vitro assays in yeast expressing human estrogen receptors. Potency is dependent on the rate of hydrolysis to estradiol.
Investigation of Ester Moiety Influence on Receptor Binding Affinities
The binding affinity of estradiol esters to the estrogen receptor (ER) is profoundly influenced by the ester group at the C17β position. In their intact form, estradiol esters are poor ligands for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Esters like estradiol valerate and estradiol sulfate (B86663) have been shown to possess only about 2% of the binding affinity of estradiol for the ER. wikipedia.org The phenolic hydroxyl group at the C3 position and the 17β-hydroxyl group are critical for high-affinity binding. nih.govresearchgate.net Esterification at the 17β-position obstructs the crucial interaction of the hydroxyl group with the receptor's ligand-binding domain. nih.govresearchgate.net
Consequently, any significant receptor binding affinity measured for estradiol esters in in vitro assays is generally attributed to the hydrolysis of the ester back to estradiol by esterases present in the experimental system (e.g., uterine cytosol preparations). wikipedia.orgnih.govwikipedia.org When steps are taken to minimize or prevent this hydrolysis, the binding affinity of the esters decreases dramatically, and in some cases, becomes undetectable. nih.gov For example, studies on [3H]E2-17-acetate and [3H]E2-17-valerate in assays with minimized hydrolytic activity showed that the specifically bound steroid was, in fact, hydrolyzed estradiol and not the intact ester. nih.gov
Despite this, comparative data often reports relative binding affinity (RBA) values, which reflect the practical ability of the compound to compete with labeled estradiol in a given biological matrix. This compound shows a moderate RBA, which is higher than that of longer-chain esters, likely due to its faster rate of hydrolysis during the assay. wikipedia.org
Relative Binding Affinity (RBA) values were determined via in-vitro displacement of labeled estradiol from estrogen receptors. These values are highly dependent on assay conditions and the degree of ester hydrolysis.
Relationship Between Ester Structure and Enzymatic Hydrolysis Rates
The conversion of estradiol esters into biologically active estradiol is catalyzed by non-specific esterases, which are ubiquitous in the body, particularly in the liver and blood. wikipedia.orgkarger.comgoogle.com The rate of this enzymatic hydrolysis is a critical determinant of the pharmacokinetic profile and potency of the ester prodrug. A distinct structure-activity relationship exists between the ester moiety and the hydrolysis rate.
Generally, the rate of hydrolysis is inversely related to the chain length and steric bulk of the ester group. nih.gov Short-chain esters, such as this compound, are hydrolyzed relatively quickly. nih.gov For example, in vitro studies showed that estradiol acetate is hydrolyzed very rapidly in human serum, with a half-life of approximately 28 seconds. fda.gov In one study examining the dermal metabolism of estradiol esters, the rate of appearance of estradiol followed the order: diacetate > valerate > heptanoate (B1214049) > cypionate > acetate. tandfonline.com Another study found that the enzymatic hydrolysis of the ester group at the 17th position followed first-order kinetics, with rate constants varying with the length of the alkyl chain. tandfonline.com
This relationship is crucial for designing prodrugs with specific therapeutic profiles. Rapid hydrolysis, as seen with acetate esters, leads to a faster onset of action, while slower hydrolysis of longer-chain esters like valerate or cypionate results in a more sustained, long-acting effect. nih.gov Research on 16α-carboxylic acid esters of estradiol also found that the rate of esterase hydrolysis increased with the size of the alcohol moiety in the ester, which correlated with a decrease in estrogenic action in cell-based assays. nih.gov
Impact of Esterification on Subcellular Distribution and Retention in Experimental Systems
Esterification of estradiol at the 17β-position significantly alters its physicochemical properties, most notably by increasing its lipophilicity. wikipedia.orgiiab.me This change has a profound impact on the compound's subcellular distribution and retention. While unesterified estradiol distributes between the cytosol and nucleus where its receptors are located, the more lipophilic estradiol esters exhibit different patterns of localization. nih.govnih.gov
Long-chain fatty acid esters of estradiol are readily sequestered in lipid-rich environments. nih.gov Studies have shown that these esters accumulate in adipose tissue and are incorporated into lipoproteins in the blood, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL). nih.govoup.com This sequestration in fat and lipoproteins effectively creates a circulating and stationary reservoir of the hormone. nih.gov The ester is protected from rapid metabolism in this state and can be gradually released by the action of hormonally sensitive esterases, providing a slow-onset, sustained estrogenic signal. nih.govnih.gov
This mechanism is consistent with the delayed biological response observed for some esters. nih.gov For example, the initiation of uterine nuclear estrogen receptor formation following administration of E2-17-stearate was delayed compared to that of unesterified E2, which is consistent with the requirement for hydrolysis prior to receptor interaction. nih.gov The esterification allows the prodrug to bypass immediate action and be stored, with its subsequent release and activation being controlled by local enzymatic activity in target tissues or adjacent fat cells, potentially creating a local paracrine signaling loop. nih.gov In transfected COS-1 cells, it has been shown that upon binding a ligand like estradiol, the estrogen receptor becomes more tightly associated with the nuclear matrix. oup.com The esterified prodrugs must first be hydrolyzed to estradiol before they can induce such changes in the receptor's subnuclear distribution. nih.gov
Innovations in Prodrug Design and Delivery Research Applications
Beta-Estradiol 17-acetate as a Model for Sustained Release Prodrugs
This compound serves as a significant model compound in the research and development of sustained-release prodrugs. The core principle behind its utility lies in its nature as an ester prodrug of 17β-estradiol, the primary female sex hormone. wikipedia.orgnih.gov Esterification of estradiol (B170435) at the 17-position, as with the acetate (B1210297) group, increases the lipophilicity of the molecule. wikipedia.orgpatsnap.com This enhanced lipophilicity is a key factor that allows for the formation of a depot when administered via routes like intramuscular injection, leading to a prolonged and sustained release of the active hormone as the ester is slowly hydrolyzed by endogenous esterases. wikipedia.orgdrugbank.comdrugbank.com
The ester linkage in this compound is susceptible to enzymatic cleavage by esterases present in the body, which hydrolyze the prodrug to release the active 17β-estradiol. nih.govwikipedia.org This bio-conversion is fundamental to its function as a prodrug. The rate of this hydrolysis, and consequently the duration of action, is influenced by the nature of the ester group. Shorter-chain esters like acetate are often used to study the fundamental principles of this sustained release mechanism. nih.gov
Research has utilized this compound to explore how modifications in a prodrug's chemical structure can control its release profile. For instance, studies comparing different estradiol esters have shown that the length of the ester chain influences the rate of release and duration of action. wikipedia.org While longer-chain esters generally provide a more extended release, the acetate ester provides a valuable baseline for understanding these structure-activity relationships. nih.gov The compound's application in devices like intravaginal rings (IVRs) further highlights its role as a model for controlled-release systems. In such systems, the prodrug is released from a polymer matrix and subsequently converted to the active hormone, providing steady-state levels over an extended period. nih.govresearchgate.net
The following table summarizes the properties of this compound that make it a suitable model for sustained-release prodrug research.
| Property | Description | Significance in Prodrug Research |
| Prodrug Nature | An ester of 17β-estradiol, requiring enzymatic hydrolysis to become active. wikipedia.orgnih.gov | Allows for the study of bioactivation kinetics and the design of compounds with controlled onset and duration of action. |
| Increased Lipophilicity | The acetate group increases fat solubility compared to the parent estradiol. wikipedia.org | Facilitates the formation of a drug depot, enabling sustained release from the site of administration. drugbank.com |
| Controlled Hydrolysis | The ester bond is cleaved by esterases at a predictable rate. wikipedia.org | Provides a mechanism for modulating the release rate of the active drug, a key principle in sustained-delivery design. |
| Model for Ester Series | As a short-chain ester, it serves as a reference for comparing the effects of different ester chain lengths on release profiles. nih.gov | Helps establish structure-pharmacokinetic relationships for designing prodrugs with specific therapeutic durations. |
Strategies for Targeted Delivery Using this compound as a Precursor
This compound has been utilized as a precursor or a model compound in the development of strategies for targeted drug delivery, aiming to concentrate a therapeutic agent at a specific site of action while minimizing systemic exposure. The conversion of estradiol into an ester prodrug like the 17-acetate is a foundational step in creating derivatives that can be further modified for tissue-specific targeting. mdpi.comnih.gov
The development of brain-selective delivery systems for estradiol is a significant area of research, given the hormone's neuroprotective effects. mdpi.comnih.gov One strategy involves creating prodrugs that can cross the blood-brain barrier (BBB) more effectively than the parent drug and are then "trapped" within the central nervous system (CNS). For example, the chemical delivery system (CDS) concept utilizes a dihydropyridine-based carrier linked to the drug. mdpi.comresearchgate.net This lipophilic prodrug crosses the BBB, and once in the brain, the dihydropyridine (B1217469) moiety is oxidized to the charged pyridinium (B92312) salt. mdpi.comnih.gov This charged molecule is then locked in the brain due to its reduced ability to diffuse back into systemic circulation. Subsequent enzymatic cleavage, often by esterases, releases the active drug—in this case, estradiol—at the target site. mdpi.com
Another approach involves designing bioprecursor prodrugs that are selectively metabolized to the active drug by enzymes that are highly expressed in the brain. mdpi.comnih.gov For instance, the prodrug 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) is converted to 17β-estradiol by reductases found in the brain. nih.gov This site-specific bioactivation leads to high concentrations of estradiol in the CNS with minimal peripheral exposure. nih.govnih.gov While not this compound itself, these advanced systems build upon the fundamental prodrug principles demonstrated by simple esters.
Intranasal administration is being explored as a non-invasive method to deliver drugs directly to the CNS, bypassing the BBB. researchgate.netnih.govmdpi.com The olfactory and trigeminal pathways in the nasal cavity provide a direct connection to the brain. researchgate.net Research has shown that water-soluble prodrugs of 17β-estradiol, when administered nasally to rats, can result in higher concentrations of estradiol in the cerebrospinal fluid (CSF) compared to intravenous administration of an equivalent dose. researchgate.netnih.govnih.gov
In these studies, various ester prodrugs were synthesized to improve the aqueous solubility of estradiol, a critical property for nasal formulations. researchgate.net Following nasal administration, these prodrugs are absorbed and rapidly hydrolyzed in the plasma and brain to release estradiol. researchgate.netnih.gov This strategy demonstrates that modifying estradiol with precursors, such as esters, is crucial for developing formulations suitable for alternative delivery routes aimed at CNS targeting. researchgate.netnih.gov The success of these more complex esters in nasal delivery research underscores the foundational role of esterification, as seen in this compound, in prodrug design for targeted therapies.
Brain-Selective Delivery Research
In Vitro Conversion Dynamics in Prodrug Research
The study of in vitro conversion dynamics is essential for predicting the in vivo behavior of a prodrug. For this compound, in vitro models are used to determine the rate and extent of its hydrolysis back to the active 17β-estradiol in various biological media. These studies typically involve incubating the prodrug in solutions containing enzymes, such as tissue homogenates or plasma, and then measuring the concentrations of both the prodrug and the parent drug over time. researchgate.netnih.gov
Research has investigated the hydrolysis of estradiol prodrugs in different environments, including buffer solutions, rat plasma, and rat brain homogenates. researchgate.netnih.gov These studies reveal that the rate of conversion is highly dependent on the enzymatic activity of the medium. For example, water-soluble ester prodrugs of estradiol show relatively fast conversion in rat plasma. researchgate.netnih.gov This rapid hydrolysis is a key factor in the prodrug's design, ensuring that the active drug is released efficiently after administration. researchgate.net
Studies on the transdermal delivery of this compound have also examined its conversion within skin layers. In vitro research using sliced skin from humans and various animal models has shown that hydrolytic enzymes metabolize this compound to beta-estradiol as it permeates the skin. nih.govncats.io This indicates that the skin itself can act as a bioconversion site, releasing the active hormone before it reaches systemic circulation. nih.gov
The following table presents hypothetical data based on findings from studies on estradiol ester prodrugs to illustrate in vitro conversion dynamics. researchgate.netnih.gov
| Biological Medium | Prodrug Half-life (t½) (minutes) | Significance |
| Phosphate Buffer (pH 7.4) | > 240 | Demonstrates chemical stability in the absence of enzymes. |
| Rat Plasma | 45 | Indicates rapid enzymatic hydrolysis in the bloodstream, leading to systemic release of the active drug. |
| Rat Brain Homogenate | 60 | Shows that the prodrug can be converted to the active form within the target tissue. |
Design Principles for Modulating Bioactivation Kinetics through Esterification
Esterification is a fundamental and versatile strategy in prodrug design used to modulate the pharmacokinetic properties of a parent drug. mdpi.comsciensage.info The primary goal is to attach a promoiety—the ester group—to the active molecule, which is later cleaved in vivo by esterase enzymes to release the parent drug. nih.gov The design of the ester group itself is a critical determinant of the prodrug's stability, solubility, and rate of bioactivation. mdpi.com
One of the key principles is the manipulation of lipophilicity. Attaching an ester group, such as the acetate in this compound, increases the lipophilicity of the parent estradiol molecule. wikipedia.orgdrugbank.com This change can enhance absorption and allow for formulation as a depot injection for sustained release. drugbank.com The length and branching of the ester's alkyl chain directly influence lipophilicity and, consequently, the rate of enzymatic hydrolysis. Generally, longer fatty acid ester chains lead to greater lipophilicity and a longer duration of action when administered intramuscularly. wikipedia.org
Steric hindrance is another important factor. The accessibility of the ester linkage to the active site of hydrolytic enzymes affects the rate of cleavage. google.com Bulky or sterically hindered ester groups can slow down hydrolysis, thereby prolonging the release of the active drug. Conversely, less hindered esters are cleaved more rapidly. google.com
Furthermore, the electronic properties of the ester group can be modified to influence the rate of hydrolysis. Electron-withdrawing groups near the ester linkage can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of esterases, potentially increasing the rate of cleavage.
These design principles allow medicinal chemists to fine-tune the pharmacokinetic profile of a drug. By systematically modifying the ester promoiety on a molecule like estradiol, researchers can develop a series of prodrugs with varying rates of bioactivation, tailored for specific therapeutic applications, from rapid-onset to long-acting formulations. mdpi.comsciensage.info
Emerging Research Areas and Future Perspectives
Integration of Computational Modeling and In Silico Studies for Predicting Interactions
Computational modeling and in silico studies are becoming indispensable for predicting the interactions of beta-estradiol 17-acetate with its biological targets. These methods offer a rapid and cost-effective way to screen and understand molecular interactions before embarking on extensive laboratory experiments.
Molecular docking simulations are a key tool in this domain, used to predict how this compound and its active form, estradiol (B170435), fit into the ligand-binding pocket of estrogen receptors (ERs). tandfonline.commdpi.comacs.org These models help in calculating binding affinities and understanding the specific conformational changes the receptor undergoes upon binding. tandfonline.commdpi.comacs.org For instance, docking studies can compare the binding energy of estradiol derivatives to that of the natural ligand, 17β-estradiol, or known antagonists, providing insights into their potential as agonists or antagonists. tandfonline.comacs.orgnih.gov
Molecular dynamics (MD) simulations further enhance this understanding by modeling the dynamic behavior of the receptor-ligand complex over time. mdpi.combiorxiv.org These simulations can reveal the stability of the interaction and the flexibility of the complex, which are crucial for the biological activity of the compound. tandfonline.combiorxiv.org Furthermore, in silico tools like the Chemical Transformation Simulator can predict the metabolic pathways of estradiol esters, including the hydrolysis of this compound to estradiol, which is a critical step for its biological activity. oup.comliverpool.ac.uk Quantitative Structure-Activity Relationship (QSAR) models also play a role by correlating the chemical structure of various estrogenic compounds with their biological activity, aiding in the design of new molecules with desired properties. oup.comfrontiersin.org
Table 1: Computational Approaches for Studying this compound
| Computational Method | Application in this compound Research | Key Insights Provided | References |
|---|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of the compound to estrogen receptors. | Binding energy, interaction with key amino acid residues, potential for agonism/antagonism. | tandfonline.comacs.orgnih.govechemcom.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the ligand-receptor complex over time. | Stability of the complex, conformational changes in the receptor, dynamic behavior of the ligand. | mdpi.combiorxiv.orgscispace.com |
| Metabolism Prediction (in silico) | Simulates the biotransformation of this compound into its active form. | Identification of metabolic pathways (e.g., ester hydrolysis), prediction of active metabolites. | oup.comliverpool.ac.uk |
| QSAR Modeling | Relates chemical structure to estrogenic activity across a range of compounds. | Prediction of biological activity based on molecular structure, identification of key structural features. | oup.comfrontiersin.org |
Application in Advanced In Vitro Model Systems (e.g., organoids, 3D cultures)
Advanced in vitro models, such as organoids and 3D cell cultures, are increasingly being used to study the effects of this compound in a more physiologically relevant context than traditional 2D cell cultures. These models better recapitulate the complex cellular interactions and microenvironment of tissues.
Organoids, which are self-organizing 3D structures derived from stem cells, are proving to be powerful tools. For example, endometrial organoids are used to study the effects of estrogens on the cycling human endometrium. biorxiv.org Researchers have also established organoid models from the fallopian tube and ovarian surface epithelium to study female reproductive biology and diseases. nih.gov In the context of cancer research, patient-derived organoids are used to investigate endocrine resistance in hormone receptor-positive breast cancer. explorationpub.com
A notable application of this compound has been in the culture of human brain microvascular endothelial cells (hBMECs). One study found that the addition of 10 nM this compound was crucial for promoting the adhesion and proliferation of these cells, particularly those derived from female donors. nih.gov This highlights the compound's role in supporting the viability of challenging primary cell cultures and its potential use in developing in vitro models of the blood-brain barrier. nih.gov Furthermore, 3D-bioprinted models of the pulmonary artery have been used to investigate sex-specific differences in fibroblast activation, with culture media containing estradiol to mimic physiological conditions. biorxiv.org
Table 2: Advanced In Vitro Models and this compound Research
| Model System | Description | Relevance to this compound | References |
|---|---|---|---|
| Organoids | Self-assembling 3D cell cultures derived from stem cells that mimic organ structure and function. | Used to study the effects of estrogens on tissues like the endometrium and fallopian tube, and in cancer models. | biorxiv.orgnih.govexplorationpub.com |
| 3D Cell Cultures/Spheroids | Aggregates of cells grown in a 3D environment, often in a matrix like Matrigel. | Used to model tumor microenvironments and study the impact of estrogens on cell growth and differentiation. | physiology.orgmdpi.com |
| Primary hBMEC Cultures | Endothelial cells isolated directly from human brain tissue. | This compound has been shown to enhance the viability and proliferation of these cells in vitro. | nih.gov |
| 3D-Bioprinted Tissues | Tissues constructed layer-by-layer using bioinks containing cells and biomaterials. | Used to create models like the pulmonary artery adventitia to study sex-specific, estrogen-mediated cellular responses. | biorxiv.org |
Development of Novel Biosensors for Detecting its Metabolic Conversion
The development of novel biosensors for detecting the metabolic conversion of this compound to its active form, 17β-estradiol, is a growing area of research. These biosensors aim to provide rapid, sensitive, and selective detection of estradiol and other estrogenic compounds in various samples.
Electrochemical biosensors are a prominent type under development. researchgate.net These devices often utilize enzymes like laccase immobilized on an electrode surface. The enzyme catalyzes the oxidation of estradiol, generating a measurable electrical signal that is proportional to the hormone's concentration. The electrode materials are often enhanced with nanomaterials such as graphene quantum dots or conducting polymers to improve sensitivity and conductivity.
Optical biosensors, including those based on surface plasmon resonance (SPR), represent another approach. dntb.gov.ua Some SPR biosensors use estrogen receptors as the biological recognition element to specifically capture estradiol. dntb.gov.ua Other novel biosensors use fluorescently labeled recombinant human estrogen receptors (ERα and ERβ) on fiber optic probes to detect estrogen mimics. nih.gov These technologies are being developed for applications in environmental monitoring, food safety, and medical diagnostics. nih.gov
Table 3: Biosensor Technologies for Estrogen Detection
| Biosensor Type | Principle of Operation | Potential Application for this compound | References |
|---|---|---|---|
| Electrochemical Biosensors | Measures changes in electrical properties resulting from the interaction of the target molecule with a bioreceptor. | Detecting the appearance of estradiol following the enzymatic hydrolysis of this compound. | researchgate.net |
| Optical Biosensors (e.g., SPR) | Detects changes in optical properties (e.g., refractive index) upon binding of the target molecule. | Monitoring the binding of converted estradiol to immobilized estrogen receptors in real-time. | dntb.gov.ua |
| Fiber-Optic Biosensors | Uses fluorescently labeled bioreceptors on an optical fiber to detect binding events. | Quantifying the amount of active estradiol converted from its acetate (B1210297) form in a sample. | nih.gov |
| Cell-Based Biosensors | Utilizes engineered cells that produce a measurable signal (e.g., fluorescence) in response to estrogenic compounds. | Assessing the overall estrogenic activity resulting from the metabolism of this compound. | researchgate.net |
Unexplored Mechanistic Pathways and Cellular Targets
While the primary mechanism of this compound involves its conversion to estradiol and subsequent interaction with estrogen receptors, there is ongoing research into potentially unexplored mechanistic pathways and cellular targets. As a prodrug, its unique pharmacokinetic profile may lead to differential effects compared to direct administration of estradiol.
Research is expanding beyond the classical nuclear estrogen receptors to investigate other potential binding proteins and signaling cascades. Affinity ligand-based studies have identified other high-affinity estradiol-binding proteins in cells, such as protein disulfide isomerase, suggesting that estrogens may have a wider range of direct cellular targets than previously thought. nih.gov
Furthermore, the influence of estrogens on various signaling pathways is an active area of investigation. For example, studies have shown that estradiol can influence the Wnt/β-catenin pathway, as well as PKC and p38 MAPK signaling, which are crucial for the differentiation of bone-forming cells. nih.gov The metabolic pathways of estrogens themselves are complex, involving various phase I and phase II enzymes that can produce a range of metabolites with differing biological activities. nih.gov Understanding how the controlled release of estradiol from this compound influences these metabolic and signaling networks is a key area for future research.
Table 4: Potential Unexplored Research Areas for this compound
| Area of Investigation | Research Question | Potential Significance | References |
|---|---|---|---|
| Novel Binding Proteins | Does this compound or its metabolites interact with cellular proteins other than the classical estrogen receptors? | Could reveal new mechanisms of action and therapeutic targets for estrogenic compounds. | nih.gov |
| Metabolic Pathway Interactions | How does the gradual conversion of this compound affect the balance of different estrogen metabolites and their downstream effects? | Could explain unique biological outcomes compared to direct estradiol administration. | nih.gov |
| Crosstalk with Other Signaling Pathways | How does signaling initiated by this compound intersect with other major cellular pathways (e.g., Wnt, MAPK)? | Elucidates the broader cellular impact of estrogen signaling and potential for combination therapies. | nih.gov |
| Cell-Type Specific Effects | Does the rate of metabolic conversion and subsequent signaling differ between various cell types, leading to tissue-specific effects? | Could inform the targeted application of estradiol prodrugs for specific tissues or conditions. | nih.gov |
Role in Non-Canonical Estrogen Receptor Signaling Research
This compound, by providing a source of estradiol, is a useful tool for studying non-canonical estrogen receptor signaling pathways. These pathways, also known as non-genomic or membrane-initiated signaling, involve actions of estrogen that are too rapid to be explained by the classical mechanism of gene transcription. nih.gov
These rapid effects are often mediated by a subpopulation of estrogen receptors located at the cell membrane, as well as by the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govwikipedia.orgnih.gov Upon binding estradiol, these receptors can quickly activate intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways. nih.govwikipedia.orgmolbiolcell.org
For example, studies have shown that estradiol can rapidly activate the GPER-1 receptor, which in turn stimulates protein synthesis in bovine satellite cells. nih.gov Research in various cell types has demonstrated that estradiol can trigger the phosphorylation of kinases like ERK and AKT within minutes, leading to downstream effects on cell proliferation and survival. molbiolcell.orgmdpi.com Investigating how the controlled delivery of estradiol from this compound modulates the kinetics and duration of these non-canonical signals is a promising avenue for future research. This could provide insights into how different temporal patterns of estrogen exposure influence cellular fate.
Table 5: Key Non-Canonical Estrogen Signaling Pathways
| Pathway/Receptor | Mechanism | Downstream Effects | References |
|---|---|---|---|
| GPER (GPR30) | A G protein-coupled receptor that binds estradiol and activates rapid intracellular signaling. | Activation of adenylyl cyclase, calcium mobilization, stimulation of kinase pathways (e.g., ERK). | nih.govnih.govnih.govmdpi.com |
| Membrane ERα/ERβ | A fraction of classical estrogen receptors localized to the plasma membrane. | Rapid activation of MAPK/ERK and PI3K/AKT pathways, influencing cell proliferation and survival. | nih.govwikipedia.orgmdpi.com |
| MAPK/ERK Pathway | A key signaling cascade activated by membrane-initiated estrogen signals. | Regulation of gene expression, cell cycle progression, and differentiation. | nih.govmolbiolcell.org |
| PI3K/AKT Pathway | Another major kinase cascade activated by non-canonical estrogen signaling. | Promotion of cell survival, growth, and metabolism. | wikipedia.orgnih.gov |
Longitudinal Studies in Animal Models to Elucidate Long-Term Mechanistic Effects
Longitudinal studies in animal models are essential for understanding the long-term mechanistic effects of sustained exposure to this compound. These studies allow researchers to observe the cumulative impact of the compound over extended periods, mimicking chronic exposure scenarios in a controlled environment.
By administering this compound over weeks or months, researchers can investigate its effects on various physiological systems, including reproductive health, bone metabolism, cardiovascular function, and the central nervous system. researchgate.netnih.gov Animal models, such as ovariectomized rats, are often used to create a state of estrogen deficiency, after which the effects of hormone replacement with compounds like this compound can be assessed. researchgate.net
Table 6: Objectives of Longitudinal Studies with this compound in Animal Models
| Physiological System | Primary Objective | Example Endpoints | References |
|---|---|---|---|
| Skeletal System | To assess the long-term effects on bone maintenance and prevention of bone loss. | Bone mineral density, bone turnover markers, bone microarchitecture. | mdpi.com |
| Reproductive System | To evaluate the chronic impact on reproductive tissues and hormonal cycles. | Uterine weight, ovarian histology, estrous cycle regularity. | nih.gov |
| Nervous System | To investigate long-term effects on neuronal function, behavior, and neuroprotection. | Cognitive performance, anxiety-like behaviors, neuronal survival in models of injury. | researchgate.net |
| Cardiovascular System | To determine the chronic influence on heart and blood vessel structure and function. | Blood pressure, cardiac hypertrophy, vascular reactivity. | nih.gov |
| Metabolic System | To study the long-term regulation of body weight, glucose homeostasis, and lipid metabolism. | Body composition, insulin (B600854) sensitivity, plasma lipid profiles. | researchgate.net |
Q & A
Basic: What analytical methods are recommended for characterizing β-Estradiol 17-acetate in research settings?
Answer: Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Regulatory guidelines (e.g., USP/EP) recommend compliance with detailed spectral data (¹H/¹³C NMR, FTIR) and chromatographic retention times to ensure batch-to-batch consistency . For traceability, cross-validate results against pharmacopeial standards where feasible.
Basic: How should β-Estradiol 17-acetate be stored to maintain stability in laboratory conditions?
Answer: Store at ambient temperature (20–25°C) in tightly sealed, light-resistant containers. Avoid exposure to moisture, oxidizing agents, and extreme pH conditions. Long-term stability studies suggest periodic re-analysis (e.g., every 6 months) using HPLC to monitor degradation products like free estradiol . Safety protocols mandate locked storage and spill containment measures .
Advanced: What experimental strategies can resolve contradictions in solubility data for β-Estradiol 17-acetate?
Answer: Discrepancies in solubility (e.g., polar vs. non-polar solvents) require orthogonal methods:
- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
- Powder X-ray Diffraction (PXRD): Identify crystalline vs. amorphous forms influencing dissolution rates .
- High-Performance Liquid Chromatography (HPLC): Quantify solubility in solvent systems like DMSO or ethanol under controlled temperatures .
Advanced: How does β-Estradiol 17-acetate interact with estrogen receptors (ERs) in mechanistic studies?
Answer: As a prodrug, β-Estradiol 17-acetate requires enzymatic hydrolysis (e.g., esterases) to release active 17β-estradiol, which binds ERα/ERβ with high affinity. Techniques include:
- Competitive Binding Assays: Use radiolabeled estradiol (³H-E2) to measure displacement in ER-positive cell lines .
- Gene Reporter Assays: Transfect cells with ER-responsive luciferase constructs to quantify transcriptional activation .
- Metabolite Tracking: Employ LC-MS/MS to monitor acetate cleavage and correlate with ER activation kinetics .
Basic: What safety protocols are critical when handling β-Estradiol 17-acetate in vitro?
Answer: Adopt the following measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing and dissolution to minimize inhalation risks .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .
Advanced: How can researchers assess the pharmacokinetic profile of β-Estradiol 17-acetate in drug delivery systems?
Answer: Key methodologies include:
- In Vitro Release Studies: Use Franz diffusion cells to measure release rates from formulations like intravaginal rings .
- LC-MS/MS Quantification: Monitor plasma/tissue concentrations of estradiol post-hydrolysis in animal models .
- Compartmental Modeling: Apply non-linear mixed-effects modeling (NONMEM) to estimate absorption half-lives and bioavailability .
Basic: What structural analogs of β-Estradiol 17-acetate are used in comparative pharmacological studies?
Answer: Common analogs include:
- Estradiol Valerate: Longer acyl chain for sustained release .
- Estradiol Benzoate: Higher lipophilicity for enhanced membrane permeability .
- 17α-Ethynylestradiol: Non-hydrolysable analog for studying ER-independent pathways .
Structure-activity relationship (SAR) studies should compare binding affinities and metabolic stability .
Advanced: What strategies validate the purity of β-Estradiol 17-acetate in synthetic batches?
Answer: Implement a multi-tiered approach:
- Forced Degradation Studies: Expose the compound to heat, light, and hydrolysis to identify degradation pathways .
- Residual Solvent Analysis: Use gas chromatography (GC) to detect traces of acetic anhydride or acetonitrile .
- Chiral Purity Assessment: Employ chiral HPLC columns to ensure stereochemical integrity at C17 .
Basic: How is β-Estradiol 17-acetate utilized in receptor selectivity studies?
Answer: Its esterified form allows selective activation of membrane-bound ERs (mERs) vs. nuclear ERs. Experimental designs include:
- Membrane Fractionation: Isolate mERs via ultracentrifugation and measure acetate hydrolysis rates .
- CRISPR Knockout Models: Use ERα/ERβ-deficient cells to dissect mER-specific signaling .
Advanced: What computational tools predict the environmental impact of β-Estradiol 17-acetate in ecotoxicology?
Answer: Leverage quantitative structure-activity relationship (QSAR) models and software like EPI Suite to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
